2-benzyl-1,3-thiazolidine-4-carboxylic Acid

Description

IUPAC Nomenclature and Systematic Identification

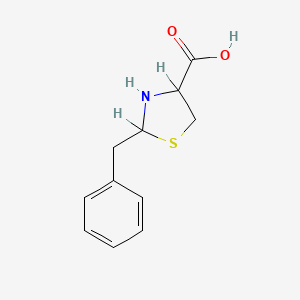

The systematic name 2-benzyl-1,3-thiazolidine-4-carboxylic acid follows IUPAC conventions, designating the thiazolidine heterocycle as the parent structure. The numbering begins at the sulfur atom (position 1), with the nitrogen atom at position 3. The benzyl substituent occupies position 2, while the carboxylic acid group resides at position 4. This nomenclature aligns with the compound’s CAS registry number (50739-30-5 ) and its molecular formula C₁₁H₁₃NO₂S .

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₃NO₂S |

| Molecular Weight | 223.29 g/mol |

| CAS Registry Number | 50739-30-5 |

Molecular Formula and Stereochemical Configuration

The molecular formula C₁₁H₁₃NO₂S confirms the presence of an 11-carbon backbone with a thiazolidine ring system. The compound exhibits two stereocenters at positions 2 and 4 of the thiazolidine ring, arising from the cyclization of L-cysteine derivatives with benzaldehyde. X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal that the predominant diastereomer adopts a (2R,4R) configuration, stabilized by intramolecular hydrogen bonding between the carboxylic acid and thiazolidine nitrogen.

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction analyses demonstrate that this compound crystallizes in the orthorhombic system with space group P2₁2₁2₁ . The thiazolidine ring adopts a puckered conformation, with the sulfur atom deviating by 0.843 Å from the plane formed by the remaining ring atoms. Key bond lengths include:

- C–S bond : 1.81 Å

- C–N bond : 1.47 Å

- C=O bond : 1.21 Å

The benzyl group projects axially from the thiazolidine ring, creating a steric environment that influences intermolecular packing via π-stacking interactions.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.42 Å, b = 7.89 Å, c = 15.21 Å |

| Dihedral Angle (C–S–C–N) | 112.5° |

Comparative Structural Analysis with Thiazolidine Derivatives

Structurally, this compound diverges from simpler thiazolidines like thiazolidine-4-carboxylic acid (T4C) through its benzyl substituent, which enhances lipophilicity and steric bulk. Unlike N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid , which features an acetylated nitrogen, the free amino group in this compound enables hydrogen bonding and metal coordination.

The benzyl group’s electron-donating properties also modulate the thiazolidine ring’s electronic environment, shifting the C=O stretching frequency in infrared spectra to 1685 cm⁻¹ compared to 1702 cm⁻¹ in unsubstituted T4C. These structural nuances underscore its utility in asymmetric synthesis and pharmaceutical applications.

Properties

IUPAC Name |

2-benzyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c13-11(14)9-7-15-10(12-9)6-8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFSDSLKMQQXDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401563 | |

| Record name | 2-benzyl-1,3-thiazolidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50739-30-5 | |

| Record name | 2-benzyl-1,3-thiazolidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-benzyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-Benzyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thiazolidine derivatives with different substituents.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-benzyl-1,3-thiazolidine-4-carboxylic acid serves as a fundamental building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Biology

The biological activities of this compound are primarily attributed to its ability to interact with proteins and enzymes. Key applications include:

- Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress .

- Protein Modulation: It can influence protein structures and functions, potentially impacting various cellular processes.

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Anticancer Properties: Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, one study reported an inhibition rate of 84.19% against MOLT-4 leukemia cells .

| Compound | Cell Line Tested | Inhibition (%) |

|---|---|---|

| 4g | MOLT-4 (Leukemia) | 84.19 |

| 4p | SF-295 (CNS Cancer) | 72.11 |

Research indicates that these derivatives may act as potent anticancer agents by inhibiting specific cellular pathways involved in tumor growth .

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its role as a precursor in drug synthesis highlights its importance in pharmaceutical development.

Case Studies

Case Study 1: Antioxidant Activity

A recent study investigated the antioxidant properties of various thiazolidine derivatives, including this compound. The results indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting their potential as therapeutic agents for oxidative stress-related diseases .

Case Study 2: Anticancer Activity

Another study focused on the anticancer efficacy of thiazolidine derivatives against melanoma and prostate cancer cell lines. The findings revealed that specific modifications to the thiazolidine structure enhanced cytotoxicity, underscoring the importance of structural variations in developing effective cancer therapies .

Mechanism of Action

The mechanism of action of 2-benzyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with biological targets, such as proteins and enzymes. It can modulate the structure and activity of these targets, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .

Comparison with Similar Compounds

Substituent Diversity at the 2-Position

The 2-position of the thiazolidine ring is critical for modulating properties. Key analogs include:

- Electronic Effects : Nitro groups (e.g., 4-nitrophenyl-TCA) enhance antibacterial activity due to electron-withdrawing effects, unlike benzyl groups, which are electron-neutral .

- Solubility : Carbohydrate-derived substituents (e.g., D-glucose) improve water solubility, whereas benzyl and phenyl groups increase lipophilicity .

Physicochemical Properties

| Property | 2-Benzyl-TCA | 2-Butyl-TCA | 2-(4-Nitrophenyl)-TCA |

|---|---|---|---|

| Molecular Weight | 241.33 g/mol | 189.28 g/mol | 254.26 g/mol |

| LogP (Predicted) | ~1.5 (hydrophobic) | ~-0.5 | ~1.8 (polar nitro group) |

| Stability (Hydrolysis) | Sodium salt: 13.6–17.7% | Acid form: ~59.8% | Data not available |

Antimicrobial Activity

Prodrug Potential

Commercial Use

- Deodorants : PHE-CYS outperforms ethyl- and spirocyclic analogs (67.6% vs. 29.6–54.1% efficacy) due to its hydrophobic aromatic ring .

Biological Activity

2-Benzyl-1,3-thiazolidine-4-carboxylic acid is a sulfur-containing heterocyclic compound characterized by its thiazolidine ring structure. Its molecular formula is C₁₁H₁₃NO₂S, with a molecular weight of 223.29 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in cancer treatment and as an antioxidant.

The biological activity of this compound primarily stems from its ability to interact with biological targets, including proteins and enzymes. Research indicates that it can modulate protein structures and exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.

Key Mechanisms:

- Antioxidant Activity: The compound has shown the ability to neutralize free radicals, which is crucial for preventing cellular damage.

- Enzyme Inhibition: It may inhibit specific enzymes, contributing to its potential therapeutic effects in various diseases.

- Protein Modulation: Interaction studies suggest that it can bind to proteins involved in critical cellular processes, influencing their activity and stability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds derived from thiazolidine scaffolds have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

| Compound | Cell Line Tested | Inhibition (%) |

|---|---|---|

| 4g | MOLT-4 (Leukemia) | 84.19 |

| 4p | SF-295 (CNS Cancer) | 72.11 |

These results indicate that certain derivatives possess promising anticancer activity and warrant further investigation for potential therapeutic use .

Antioxidant Activity

The antioxidant properties of this compound have been attributed to its ability to scavenge reactive oxygen species (ROS). This activity is vital for reducing oxidative stress-related damage in cells, which is implicated in various diseases including cancer and neurodegenerative disorders.

Case Studies and Research Findings

- Cytotoxicity Testing: A study conducted using the National Cancer Institute's (NCI) panel of cancer cell lines demonstrated that derivatives of thiazolidine compounds showed varied cytotoxicity across different types of cancer. The most potent compounds exhibited high inhibition rates against leukemia and CNS cancer cell lines .

- Molecular Docking Studies: Molecular docking analyses have revealed that this compound can form hydrogen bonds and hydrophobic interactions with key enzymes like tyrosinase. These interactions are critical for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.

- Enzyme Inhibition Studies: Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways associated with cancer proliferation. Further research is needed to elucidate the specific pathways affected by this compound.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other thiazolidine derivatives, which also exhibit significant biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Isopropyl-3-benzyl-1,3-thiazolidin-4-one | Contains isopropyl group | Exhibits different biological activity profiles |

| 2-(Aryl)-thiazolidine-4-carboxylic acids | Varying aryl substitutions | Potential for diverse biological applications |

| 4-Thiazolidinones | Different functional groups at position 4 | Known for antibacterial properties |

The unique benzyl substitution at position 2 of this compound contributes to its specific reactivity and potential applications compared to other thiazolidines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-benzyl-1,3-thiazolidine-4-carboxylic acid, and how can purity be maximized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of cysteine derivatives with benzaldehyde analogs. Key steps include:

- Reaction Optimization : Adjust molar ratios of precursors (e.g., L-cysteine and benzaldehyde derivatives) and pH (4.0–6.0) to favor thiazolidine ring formation .

- Purification : Use recrystallization with ethanol/water mixtures or column chromatography (silica gel, chloroform:methanol gradients) to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. How can the structural integrity of this compound be validated?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm the thiazolidine ring via -NMR signals at δ 3.5–4.5 ppm (methylene protons adjacent to sulfur) and -NMR peaks for the carboxylic acid (~170 ppm) .

- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks matching the theoretical mass (e.g., [M+H] at m/z 238.3) .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent thermal degradation.

- Solubility : Dissolve in DMSO for stock solutions (10 mM) to avoid hydrolysis. Avoid aqueous buffers at pH >7.0, as the thiazolidine ring may hydrolyze .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., glutathione reductase or metalloproteinases). Focus on the carboxylic acid group’s coordination with active-site metal ions .

- ADME Prediction : Apply SwissADME to assess bioavailability, blood-brain barrier penetration, and metabolic stability .

Q. What experimental strategies resolve contradictions in reported IC values for this compound’s enzyme inhibition?

- Methodological Answer :

- Assay Standardization : Use a unified protocol (e.g., fixed substrate concentrations, pH 7.4, 37°C) across labs. Include positive controls (e.g., captopril for ACE inhibition).

- Data Reconciliation : Compare enzyme sources (recombinant vs. tissue-extracted) and purity levels via SDS-PAGE .

Q. How can chiral separation of this compound enantiomers be achieved?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) mobile phase. Monitor retention times and enantiomeric excess via polarimetric detection .

- Synthesis Control : Employ enantiopure starting materials (e.g., L-cysteine) to bias the reaction toward the desired (R)- or (S)-form .

Q. What are the mechanistic implications of modifying the benzyl substituent in this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the benzyl ring. Test cytotoxicity via MTT assays and compare logP values (HPLC-derived) to correlate lipophilicity with activity .

Analytical and Safety Considerations

Q. How should researchers handle discrepancies in HPLC retention times for this compound?

- Methodological Answer :

- Column Calibration : Use a certified reference standard. Adjust mobile phase composition (e.g., 0.1% TFA in acetonitrile/water) to standardize retention times across systems .

- Inter-laboratory Validation : Share samples with collaborating labs to confirm reproducibility .

Q. What safety protocols are critical when working with this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.